molecular formula C6H14KO2PS2 B12751184 Potassium diisopropylxanthate CAS No. 25654-93-7

Potassium diisopropylxanthate

Cat. No.: B12751184
CAS No.: 25654-93-7
M. Wt: 252.4 g/mol
InChI Key: PJJZTOTXLDXTEL-UHFFFAOYSA-M
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Description

Potassium diisopropylxanthate is an organosulfur compound belonging to the xanthate family, recognized for its role as a powerful collector in mineral processing and a versatile reagent in scientific research. Its primary research and industrial application is in the froth flotation process for the recovery of sulfide ores. In this mechanism, xanthates adsorb onto specific mineral surfaces, rendering them hydrophobic and facilitating their separation from gangue material. This process is critical for the efficient extraction of valuable metals . The consumption of xanthates is significant and growing, with the global market projected to reach USD 2.5 billion by 2032, driven largely by mining activities . Beyond traditional mineral processing, this compound holds research value in environmental science. Studies focus on its behavior and impact in aquatic systems, particularly its ability to form stable, often more toxic, complexes with thiophilic heavy metals like cadmium and copper, which can alter the metals' mobility and bioavailability . This complexation is a critical area of investigation for environmental risk assessments, especially as regulatory bodies like the European Parliament consider adding xanthates to water quality watch lists . Furthermore, its application extends to nanotechnology, where it acts as a capping agent for stabilizing colloids of silver, copper, gold, and platinum, and serves as a precursor for metal sulfide synthesis . In rubber processing, xanthates function as vulcanization accelerators, contributing to the production of high-quality rubber products . Researchers are also exploring its effects on microbial communities, as soil bacterial diversity and structure have been shown to be significantly affected by exposure to xanthates . This product is intended For Research Use Only (RUO) and is strictly not for personal, household, or medicinal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

25654-93-7

Molecular Formula

C6H14KO2PS2

Molecular Weight

252.4 g/mol

IUPAC Name

potassium;di(propan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/C6H15O2PS2.K/c1-5(2)7-9(10,11)8-6(3)4;/h5-6H,1-4H3,(H,10,11);/q;+1/p-1

InChI Key

PJJZTOTXLDXTEL-UHFFFAOYSA-M

Canonical SMILES

CC(C)OP(=S)(OC(C)C)[S-].[K+]

Origin of Product

United States

Synthesis of Potassium Diisopropylxanthate

The synthesis of potassium isopropylxanthate follows the general and well-established method of xanthation. The process involves the reaction of isopropyl alcohol (isopropanol) with carbon disulfide in the presence of potassium hydroxide (B78521). hongjinchem.comrsc.org

(CH₃)₂CHOH + CS₂ + KOH → (CH₃)₂CHOCS₂K + H₂O

In a typical laboratory procedure, finely ground potassium hydroxide is dissolved in isopropanol. rsc.org The solution is cooled, and carbon disulfide is added dropwise while stirring. rsc.org The product, potassium isopropylxanthate, precipitates from the solution and can be collected by filtration, often after adding a non-polar solvent like diethyl ether to further reduce its solubility. rsc.org The resulting solid is typically a white to pale yellow powder. hongjinchem.comrsc.org

Coordination Chemistry of Diisopropylxanthate Ligands

Ligand Properties and Coordination Modes

The functionality of the diisopropylxanthate ligand in coordination chemistry is fundamentally dictated by its inherent structural and electronic properties. These characteristics determine how it binds to metal ions and the ultimate geometry of the complex.

Chelating Behavior and Denticity in Metal Complex Formation

The term denticity describes the number of donor atoms in a single ligand that attach to the central metal atom in a coordination complex. fiveable.mewikipedia.org Ligands can be classified based on the number of binding sites they possess; for instance, a ligand binding through one atom is monodentate, while one binding through two atoms is bidentate. libretexts.orgncert.nic.in

The diisopropylxanthate anion, [((CH₃)₂CHO)CS₂]⁻, typically functions as a bidentate ligand. It coordinates to a metal center through its two sulfur atoms, forming a stable four-membered chelate ring. ebsco.com This chelating behavior significantly enhances the stability of the resulting metal complex compared to analogous complexes with monodentate ligands, a phenomenon known as the chelate effect. fiveable.meebsco.com The formation of these stable ring structures is a primary reason for the extensive use of xanthates as complexing agents. scielo.br

While bidentate chelation is the most common coordination mode, xanthate ligands can, under certain structural constraints, also exhibit monodentate behavior, where only one sulfur atom coordinates to the metal center. scielo.br The preference for a particular coordination mode can be influenced by factors such as the nature of the metal ion, the presence of other ligands in the coordination sphere, and the reaction conditions. libretexts.orgnih.gov The ability of the diisopropylxanthate ligand to act as either a monodentate or bidentate chelator highlights its versatility in forming diverse coordination architectures. scielo.br

Electronic Structure and Donor Atom Characteristics of Xanthate Ligands

The coordination properties of the diisopropylxanthate ligand are intrinsically linked to its electronic structure. The key donor atoms are the two sulfur atoms of the dithiocarbonate (–CS₂⁻) group. These sulfur atoms possess lone pairs of electrons that can be donated to a suitable metal ion, which acts as a Lewis acid. libretexts.org

Theoretical and spectroscopic studies of related metal xanthate complexes provide insight into the electronic transitions and molecular orbitals involved in bonding. unlp.edu.arresearchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding these interactions. In nickel(II) xanthate complexes, for example, the LUMO is associated with a σ*S–Ni anti-bonding orbital, formed from the nickel 3d orbitals and the sulfur 3p orbitals. unlp.edu.ar The electronic spectra of these complexes are characterized by d-d transitions and ligand-to-metal charge transfer (LMCT) bands. unlp.edu.ar

The interaction between the metal and the sulfur donor atoms is a classic example of a Lewis acid-base interaction. scielo.br Analysis confirms that the bonding involves the participation of the p orbitals of the sulfur atoms and the s orbitals of the metal center. scielo.br The nature of the alkyl group (in this case, isopropyl) can subtly influence the electron-donating ability of the sulfur atoms, thereby affecting the stability and reactivity of the resulting metal complex.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with the diisopropylxanthate ligand can be achieved through several established routes, leading to a variety of mononuclear, dinuclear, and mixed-ligand structures.

Formation of Transition Metal-Diisopropylxanthate Complexes

Transition metal complexes of diisopropylxanthate are typically synthesized by reacting a salt of the desired metal with a soluble diisopropylxanthate salt, most commonly potassium diisopropylxanthate. researchgate.net The reaction is often carried out in an aqueous solution or an organic solvent, from which the metal complex precipitates or is recovered upon evaporation. jmchemsci.com

For instance, dinuclear gold(I) xanthate complexes have been prepared by reacting Au(THT)Cl (where THT is tetrahydrothiophene) with the corresponding potassium xanthate salt. researchgate.net Similarly, a range of transition metal complexes with the general formula [M(xanthate)₂] (where M = Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II)) have been synthesized using analogous methods with different xanthate precursors. aip.org The resulting complexes can then be characterized by various spectroscopic and analytical techniques, including infrared (IR) and UV-Vis spectroscopy, NMR, and elemental analysis to confirm their composition and structure. researchgate.netresearchgate.netaip.org

Metal Ion Typical Reactant General Product Formula Solvent
Au(I)Au(THT)Cl[Au₂(dix)₂]Dichloromethane/Ethanol
Ni(II)NiCl₂·6H₂O[Ni(dix)₂]Water/Ethanol
Cu(II)CuSO₄·5H₂O[Cu(dix)₂]Water/Ethanol
Zn(II)Zn(NO₃)₂·6H₂O[Zn(dix)₂]Water/Ethanol
Co(II)CoCl₂·6H₂O[Co(dix)₂]Water/Ethanol
(dix = diisopropylxanthate)

Design and Characterization of Mononuclear and Dinuclear Coordination Compounds

The diisopropylxanthate ligand can form both mononuclear and polynuclear complexes, including dinuclear structures. In a mononuclear complex, a single central metal ion is coordinated by one or more diisopropylxanthate ligands. researchgate.net For example, many divalent metals form square planar or tetrahedral complexes with the formula [M(S₂COR)₂]. unlp.edu.araip.org

Dinuclear complexes feature two metal centers bridged by ligands. mdpi.com In the case of xanthates, bridging can occur through the sulfur atoms. A structurally characterized dinuclear gold(I) n-butyl-xanthate complex, [Au₂(nBu-xanthate)₂], features an eight-membered ring with a significant Au···Au interaction. researchgate.net The formation of mononuclear versus dinuclear or polymeric structures can depend on the solvent, the metal-to-ligand ratio, and the presence of other coordinating species. researchgate.netmdpi.com For example, some xanthate complexes may exist as mononuclear species in solution but form polymeric chains in the solid state. researchgate.net The characterization of these different forms relies heavily on single-crystal X-ray diffraction, which provides definitive structural information. researchgate.netfrontiersin.org

Table of Coordination Compound Structures

Compound Type Description Example
Mononuclear One central metal ion. frontiersin.org [Ni(S₂COR)₂]

Development of Mixed-Ligand Systems Incorporating Diisopropylxanthate

Mixed-ligand complexes contain a central metal ion bonded to more than one type of ligand. teras.ng The inclusion of diisopropylxanthate in such systems allows for the fine-tuning of the properties of the resulting complex. These systems are significant as their properties can be tailored by varying the different ligands attached to the metal center. rdd.edu.iq

The synthesis of mixed-ligand complexes involving diisopropylxanthate can be achieved by reacting a pre-formed metal-diisopropylxanthate complex with a secondary ligand, or by a one-pot reaction of the metal salt with both ligands. aip.orgmdpi.com For example, adducts of metal xanthates have been formed with nitrogen-donating ligands such as pyridine, piperidine, and 1,10-phenanthroline (B135089). aip.org In these octahedral complexes, of the general formula [M(xanthate)₂·nL], the diisopropylxanthate ligands occupy four coordination sites, with the remaining sites filled by the secondary nitrogen-based ligands (L). aip.org The stability and structure of these mixed-ligand systems are influenced by the nature of both the primary (diisopropylxanthate) and secondary ligands. wisdomlib.org

Table of Compound Names

Compound Name
This compound
Nickel(II) bis-n-propylxanthate
2-Methoxyethylxanthate
Pyridine
Piperidine
Quinoline
Ethylenediamine (B42938)
1,10-phenanthroline
Tetrahydrothiophene

Spectroscopic and Diffraction Analysis of Coordination Compounds

Infrared (IR) Spectroscopy for Ligand-Metal Interaction Confirmation

Infrared (IR) spectroscopy is a fundamental technique for confirming the coordination of the diisopropylxanthate ligand to a metal center. numberanalytics.comosti.gov The IR spectrum of a molecule provides information about its vibrational modes, and changes in these modes upon complexation are indicative of ligand-metal bonding. gelest.com

Key vibrational bands in the IR spectrum of diisopropylxanthate complexes that are diagnostic of coordination include the C-O, C-S, and M-S (metal-sulfur) stretching frequencies.

ν(C-O) Stretching: The C-O stretching vibration in xanthate complexes is typically observed in the region of 1100-1250 cm⁻¹. scispace.com The position of this band can provide insights into the nature of the C-O bond within the coordinated ligand.

ν(C-S) Stretching: The C-S stretching vibration is a key indicator of the coordination mode of the xanthate ligand. A single, sharp band in the region of 1000-1050 cm⁻¹ is characteristic of a bidentate coordination, where both sulfur atoms of the xanthate group are bonded to the metal center. scispace.com In contrast, a splitting of this band may suggest a monodentate or bridging coordination mode.

ν(M-S) Stretching: The far-infrared region of the spectrum can reveal the metal-sulfur stretching vibrations. These bands, typically found at lower wavenumbers, provide direct evidence of the M-S bond formation.

The table below summarizes typical IR absorption bands for metal-diisopropylxanthate complexes.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Significance in Coordination
C-OStretching1100 - 1250Indicates the integrity of the xanthate ligand upon complexation.
C=SStretching~1040A single band suggests bidentate coordination. scispace.com
M-SStretching< 500Direct evidence of metal-sulfur bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of diisopropylxanthate complexes in solution. manchester.ac.uksavemyexams.com Both proton (¹H) and carbon-¹³ (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule. rsc.orgmdpi.com

In the ¹H NMR spectrum of a diisopropylxanthate complex, the signals corresponding to the isopropyl protons are of particular interest. The methine proton (-CH) typically appears as a multiplet, while the methyl protons (-CH₃) appear as a doublet due to coupling with the methine proton. nih.gov The chemical shifts of these protons can be influenced by the coordination to a metal center.

The ¹³C NMR spectrum provides information about the carbon skeleton of the diisopropylxanthate ligand. nih.gov Key resonances include those for the methyl carbons, the methine carbon, and the carbon of the xanthate group (O-C=S). The chemical shift of the xanthate carbon is particularly sensitive to the electronic environment and can indicate the nature of the metal-sulfur bonding.

The following table provides illustrative ¹H and ¹³C NMR chemical shift ranges for diisopropylxanthate complexes.

NucleusFunctional GroupTypical Chemical Shift (ppm)Multiplicity
¹H-CH (methine)4.5 - 5.5Septet
¹H-CH₃ (methyl)1.2 - 1.6Doublet
¹³C-CH (methine)70 - 80-
¹³C-CH₃ (methyl)20 - 25-
¹³CO-C=S210 - 220-

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can vary based on the solvent and the specific metal complex. carlroth.com

UV-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of diisopropylxanthate complexes by probing the electronic transitions that occur upon absorption of ultraviolet or visible light. libretexts.orgspectroscopyonline.com The spectra of these complexes typically exhibit absorption bands arising from both internal ligand transitions and charge-transfer transitions between the ligand and the metal. researchgate.net

The diisopropylxanthate ligand itself has characteristic absorptions in the UV region due to π → π* and n → π* transitions within the dithiocarbonate moiety. rsc.org Upon coordination to a metal ion, these bands may shift in wavelength and/or change in intensity. researchgate.net

More significantly, new absorption bands often appear in the spectra of the complexes, which are attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. spectroscopyonline.com In the case of diisopropylxanthate complexes with transition metals, LMCT transitions from the sulfur donor atoms of the ligand to the d-orbitals of the metal are common. The energy of these transitions provides information about the electronic properties of both the metal and the ligand. For transition metal complexes, d-d transitions can also be observed, although they are often weaker in intensity. scispace.com

The table below lists typical electronic transitions observed in metal-diisopropylxanthate complexes.

Transition TypeDescriptionTypical Wavelength Range (nm)
π → πInternal ligand transition250 - 300
n → πInternal ligand transition300 - 400
LMCTLigand-to-Metal Charge Transfer350 - 500
d-dMetal-centered transition400 - 700 (often weak)

The specific wavelengths and intensities of these transitions are highly dependent on the metal ion, its oxidation state, and the coordination geometry of the complex.

X-ray Crystallography for Molecular and Crystal Structure Determination

For metal complexes of diisopropylxanthate, X-ray crystallography can unequivocally establish the coordination mode of the xanthate ligand (e.g., bidentate, monodentate, or bridging). It also reveals the coordination number and geometry of the metal center (e.g., tetrahedral, square planar, or octahedral). nih.gov

For example, a crystal structure determination of a zinc diisopropylxanthate complex might reveal a tetrahedral coordination geometry around the zinc atom, with two diisopropylxanthate ligands each binding in a bidentate fashion through their sulfur atoms. The analysis would also provide precise Zn-S bond lengths and S-Zn-S bond angles.

The following table presents a hypothetical example of crystallographic data for a metal-diisopropylxanthate complex.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)12.789
β (°)98.76
Z (molecules per unit cell)4
M-S bond length (Å)2.35 - 2.45
S-M-S bond angle (°)85 - 95

These values are illustrative and would be specific to a particular crystalline complex.

Mass Spectrometry and Elemental Analysis for Compositional Verification

Mass spectrometry and elemental analysis are fundamental techniques used to confirm the elemental composition and molecular weight of newly synthesized diisopropylxanthate complexes. researchgate.netnumberanalytics.com

Mass Spectrometry provides information about the mass-to-charge ratio (m/z) of the ions derived from the complex. rsc.org This allows for the determination of the molecular weight of the complex and can also provide clues about its fragmentation pattern, which can aid in structural elucidation. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the complex. rsc.org

Elemental Analysis determines the percentage by weight of each element (carbon, hydrogen, nitrogen, sulfur, and the metal) present in the compound. verichek.netpageplace.de The experimentally determined percentages are then compared with the calculated values for the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the purity and correct empirical formula of the complex. researchgate.net

The table below shows an example of elemental analysis data for a hypothetical complex, [M(S₂COCH(CH₃)₂)₂].

ElementCalculated (%)Found (%)
C35.835.6
H5.55.6
S31.931.7
M(Varies with metal)(Determined)

A close match between the calculated and found percentages confirms the proposed stoichiometry of the complex.

Stability and Reactivity of Diisopropylxanthate Complexes

The stability and reactivity of metal complexes containing the diisopropylxanthate ligand are governed by the nature of the metal center, its oxidation state, and the electronic and steric properties of the ligand itself. The dithiolate nature of the xanthate group allows it to form stable chelate rings with a wide range of metal ions. The bulky isopropyl groups can influence the coordination geometry, solubility, and reaction kinetics of the resulting complexes.

Thermal Stability and Decomposition Pathways (e.g., using TGA and DTA)

The thermal stability of metal diisopropylxanthate complexes is a critical aspect, particularly for applications in materials science where they might be used as single-source precursors for metal sulfides. nii.ac.jp Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to probe the decomposition behavior of these compounds. nii.ac.jp

Research on a series of zinc xanthates, including zinc isopropylxanthate (Zn(ipxt)₂), has shown that thermal stability is influenced by the nature of the alkyl group. researchgate.net Generally, the decomposition of metal xanthates is an endothermic process. researchgate.net The stability of zinc xanthates was found to follow the order: Zn(egxt)₂ < Zn(mext)₂ < Zn(ext)₂ < Zn(ipxt)₂ < Zn(bxt)₂ (where egxt = ethylene (B1197577) glycol xanthate, mext = methyl xanthate, ext = ethyl xanthate, ipxt = isopropylxanthate, and bxt = butyl xanthate), indicating that zinc diisopropylxanthate is among the more stable simple alkyl xanthate complexes. researchgate.net

Studies on various nickel xanthates revealed that the onset temperature of decomposition is strongly affected by the length and branching of the alkyl chain. rsc.org Complexes with branched alkyl chains, such as the isopropyl group, tend to have lower decomposition temperatures compared to their linear counterparts. rsc.org This is attributed to the steric strain and the specific decomposition mechanism.

The primary decomposition pathway for many metal xanthates is a Chugaev-like elimination reaction. rsc.orgmdpi.com This process typically involves a six-membered cyclic transition state, leading to the formation of a metal sulfide (B99878), an alkene (propene in the case of diisopropylxanthate), and carbonyl sulfide (COS). rsc.orgmdpi.com TGA studies on nickel-pentylxanthate, for example, show a single-step decomposition process that results in the formation of pure NiS as the solid product. mdpi.com In some cases, the decomposition can be more complex, occurring in multiple steps. For instance, thermolysis of bimetallic mixed-ligand complexes containing alkylxanthates proceeds in two main steps: an initial elimination of solvent molecules and decomposition of the xanthate ligand via a radical mechanism, followed by a second step that yields the final metal sulfide product. tandfonline.com

The following table summarizes thermal decomposition data for various metal xanthate complexes, illustrating the typical temperature ranges and final products.

ComplexTechniqueDecomposition Temperature (°C)Final ProductReference
Zinc diisopropylxanthate (Zn(ipxt)₂)DTA~200 (Peak)ZnS / ZnSO₄ researchgate.net
Nickel ethylxanthate (B89882)TGA180-210 (Onset)α-NiS rsc.org
Nickel isobutylxanthateTGA150-180 (Onset)α-NiS rsc.org
Lead n-butylxanthate (Pb(BX)₂)TGA/DSC~200-300PbS acs.org
Antimony xanthateTGA145–155Sb₂S₃ nih.gov
Silver xanthateTGA170–175Ag₂S nih.gov

Redox Behavior of Coordinated Xanthate Ligands

The redox behavior of diisopropylxanthate complexes is primarily studied using electrochemical techniques like cyclic voltammetry (CV). These studies provide insight into the stability of the complex in different oxidation states and the accessibility of metal- or ligand-centered redox events. The electrochemistry of xanthate complexes is often complex, with both the metal and the sulfur-rich ligand capable of participating in electron transfer processes. chem-soc.sitandfonline.com

For many transition metal xanthate complexes, the observed redox processes are metal-centered. tandfonline.com For example, Co(II) dithiocarbamate (B8719985) complexes, which are electronically similar to xanthates, readily undergo a quasi-reversible one-electron oxidation to form stable Co(III) species. tandfonline.com However, the ligand can also be oxidized. The electrochemical oxidation of the free xanthate anion typically occurs at a low potential and is an irreversible process, leading to the formation of dixanthogen (B1670794) (a disulfide-linked dimer).

When coordinated to a metal, the redox potential of the xanthate ligand can be significantly altered. Studies on bis(ethylxanthato)nickel(II), Ni(S₂COEt)₂, show two irreversible oxidation peaks at +0.35 V and +0.80 V (vs. Ag/Ag⁺). metu.edu.tr The related anionic complex, [Ni(S₂COEt)₃]⁻, exhibits one reversible oxidation at -0.15 V, corresponding to the Ni(II)/Ni(III) couple, followed by two irreversible ligand-based oxidations at higher potentials. metu.edu.tr In a study of NHC-gold(I)-xanthate complexes, cyclic voltammetry revealed only irreversible redox events, suggesting that stable oxidized species were not formed under the experimental conditions. rsc.org This irreversibility often points to an oxidation process that is followed by a rapid chemical reaction, such as ligand decomposition or rearrangement.

The table below presents electrochemical data for selected metal xanthate and related dithiocarbamate complexes.

ComplexTechniquePotential (V vs. ref)Assignment / NoteReference
[Ni(S₂COEt)₂]CV+0.35, +0.80 (vs. Ag/Ag⁺)Irreversible oxidations metu.edu.tr
[Ni(S₂COEt)₃]⁻CV-0.15 (vs. Ag/Ag⁺)Reversible Ni(II)/Ni(III) metu.edu.tr
[CoL₂(H₂O)₂] (L = a xanthate)CV~1.05 (vs. Ag/AgCl)Irreversible oxidation chem-soc.si
[NiL₂(H₂O)₂] (L = a xanthate)CV~1.25 (vs. Ag/AgCl)Irreversible oxidation chem-soc.si
Various Co(II) dithiocarbamatesCVVariableQuasi-reversible Co(II)/Co(III) oxidation tandfonline.com

Ligand Exchange and Substitution Reactions in Solution and Solid State

Diisopropylxanthate ligands in a coordination sphere can be partially or fully replaced by other ligands, a process known as ligand substitution or exchange. These reactions are fundamental to the synthesis of new mixed-ligand complexes with tailored properties. The outcome of a substitution reaction depends on factors such as the relative bond strengths, the concentration of the incoming ligand, and steric effects.

The reaction of bis(alkylxanthato)nickel(II) complexes with nitrogen-based ligands like 2,2′-bipyridyl (bipy) or 1,10-phenanthroline (phen) is a classic example of ligand substitution. These reactions can lead to the formation of adducts or fully substituted products. For instance, new ionic mixed-ligand complexes with the general formula [Ni(Rxan)(B)₂]⁺(HDz)⁻ (where B = bipy or phen) have been synthesized through the interaction of a dithizonato-alkylxanthato nickel(II) precursor with an excess of the nitrogen base. researchgate.net

Phosphines are another important class of ligands that readily react with metal xanthates. The reaction of palladium(II) or platinum(II) xanthates with tertiary phosphines can lead to substitution of the xanthate ligands. acs.org In some cases, the reaction can be more complex; for example, the interaction of CS₂ with a platinum(0)-phosphine complex can result in the formation of a platinum(II)-dithiocarbonate complex, demonstrating the reactivity of the coordinated ligands themselves. acs.org

The synthesis of adducts is also a form of ligand exchange or addition reaction. A variety of metal xanthate complexes, M(2-MeOEtXant)₂, have been shown to react with nitrogen bases like pyridine, piperidine, quinoline, and ethylenediamine to form octahedral adducts of the type [M(2-MeOEtXant)₂·nL]. aip.org These reactions demonstrate the ability of the coordinatively unsaturated tetrahedral metal center in the parent xanthate complex to expand its coordination sphere by incorporating additional ligands. aip.org This reactivity is crucial for applications in catalysis and materials synthesis, where modification of the primary coordination sphere can tune the complex's properties. rsc.org

Advanced Analytical Techniques for Potassium Diisopropylxanthate Characterization

Chromatographic Separation Methods

Chromatographic techniques are essential for separating potassium diisopropylxanthate from other chemical species in a mixture, allowing for its accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile or thermally unstable compounds like xanthates. A reversed-phase HPLC method is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture. The separation is based on the differential partitioning of the analyte between the two phases. For xanthate analysis, a UV detector is typically used, as the xanthate functional group exhibits strong absorbance in the UV region. jfda-online.com

While a specific, standardized method for this compound is not universally documented, a general approach can be reliably established based on methods for similar compounds like other potassium alkyl xanthates. researchgate.netnih.gov The method involves separating the diisopropylxanthate anion from other components in a liquid sample, with detection typically set at wavelengths where the xanthate molecule absorbs light, such as around 300 nm. nih.gov The precision of HPLC methods allows for reliable quantification in various aqueous samples. researchgate.net

Table 1: Representative HPLC Conditions for Xanthate Analysis

Parameter Description
Column C18 (250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile and/or Methanol with a phosphate (B84403) or acetate (B1210297) buffer researchgate.netnih.gov
Flow Rate 0.8 - 1.0 mL/min jfda-online.comnih.gov
Detector UV/VIS Detector jfda-online.com
Wavelength ~300 nm (for π–π* transition in the O–C–(S)S group) nih.gov
Column Temperature 30°C nih.gov

| Injection Volume | 20 µL nih.gov |

This table represents typical parameters and may require optimization for specific applications.

Gas Chromatography (GC)

Direct analysis of ionic and thermally labile salts like this compound by Gas Chromatography (GC) is generally not feasible. The compound tends to decompose at the high temperatures required for volatilization in the GC injector. researchgate.netrsc.org The thermal decomposition of metal xanthates typically occurs at relatively low temperatures (140–180°C). researchgate.net

However, GC, particularly when coupled with a mass spectrometer (GC-MS), is an invaluable tool for analyzing the decomposition products of xanthates. arcabc.carsc.org Headspace GC-MS is a common technique used to study xanthate degradation by measuring the volatile products formed, such as carbon disulfide (CS₂). arcabc.cacore.ac.uk In this method, the sample is heated in a sealed vial, and the gas (headspace) above the sample is injected into the GC-MS. This approach allows for the study of decomposition kinetics. For instance, studies on potassium isopropyl xanthate (PIPX), a closely related compound, have determined its decomposition rate by measuring the evolution of CS₂. arcabc.ca The decomposition follows first-order kinetics, with the rate increasing with temperature. arcabc.ca

Table 2: Decomposition Kinetic Data for Potassium Isopropyl Xanthate (PIPX) at 25°C

Parameter Value Reference
Kinetic Order First-Order arcabc.ca
Rate Constant (k) 5.11 x 10⁻⁴ h⁻¹ arcabc.ca

| Activation Energy (Ea) | 34.44 kJ/mol | arcabc.ca |

Data from a study measuring CS₂ evolution via headspace GC-MS.

Specialized Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure, chemical bonding, and surface composition of this compound.

Advanced Vibrational Spectroscopy (e.g., Raman Spectroscopy)

Raman spectroscopy is a non-destructive technique that provides detailed information about the molecular vibrations of a sample, making it highly effective for identifying chemical species. journalssystem.com It has been successfully used to characterize sodium isopropyl xanthate (NaiPX) and its reaction products on mineral surfaces, such as copper isopropyl xanthate (CuiPX) and diisopropyl dixanthogen (B1670794) (iPX₂). psu.edu The technique can distinguish between chemisorbed metal xanthates and physisorbed dixanthogen, which is crucial for understanding its role in flotation processes. journalssystem.com The Raman spectra exhibit characteristic bands corresponding to the C-H, C-O-C, and C-S₂ bonds within the xanthate structure. journalssystem.com

Table 3: Key Raman Bands for Isopropyl Xanthate and Related Species (cm⁻¹)

Assignment Sodium Isopropyl Xanthate (NaiPX) Copper(I) Isopropyl Xanthate (CuiPX) Diisopropyl Dixanthogen (iPX₂)
ν(C-S) ~638 ~636 ~635
ν(C-O) ~1041 ~1032 ~1024
ν(O-C) ~1132 ~1132 ~1130
δ(CH₃) ~1380-1450 ~1380-1450 ~1380-1450
ν(CH) ~2870-2980 ~2870-2980 ~2870-2980

| ν(S-S) | N/A | N/A | ~530 |

Data adapted from studies on sodium isopropyl xanthate and its derivatives. journalssystem.compsu.edu

X-ray Photoelectron Spectroscopy (XPS) for Surface and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. acs.org It is particularly useful for studying the adsorption of this compound on mineral surfaces. nih.govnih.gov By analyzing the core-level spectra of elements like sulfur (S 2p), carbon (C 1s), oxygen (O 1s), and potassium (K 2p), XPS can reveal how the xanthate molecule bonds to a surface. For example, analysis of the S 2p spectrum can differentiate between sulfur in the xanthate molecule and sulfur in metal sulfide (B99878) species formed at the surface. nih.gov Studies on isopropyl xanthate have used XPS to confirm the formation of Bi-S bonds on bismuth-containing materials and Cu(I) species on copper-activated minerals. acs.orgnih.govnih.gov

Table 4: Representative Binding Energies from XPS Analysis of Xanthate Systems

Photoelectron Line Chemical Species Binding Energy (eV)
S 2p₃/₂ Xanthate ~162.0 - 162.5
S 2p₃/₂ Metal Sulfide (e.g., Bi₂S₃) ~161.5
Cu 2p₃/₂ Cu(I) Xanthate ~932.5
C 1s C-S bond in xanthate ~286.5
C 1s C-O bond in xanthate ~287.8

| K 2p₃/₂ | Potassium Ion (K⁺) | ~292.8 |

Binding energies are approximate and can shift based on the chemical environment and instrument calibration. acs.orgnih.govnih.gov

Electrochemical Characterization Techniques

Electrochemical methods are employed to investigate the redox reactions and adsorption behavior of this compound at the interface between a conductive surface (like a mineral or an electrode) and a solution. These techniques are fundamental to understanding the mechanism of flotation. kyoto-u.ac.jp

Techniques such as measuring the open-circuit potential (electrode potential) and polarography have been used to study the interaction of isopropyl xanthates with various surfaces. kyoto-u.ac.jpresearchgate.netnih.gov The electrode potential of a mineral like pyrite (B73398), for instance, changes in the presence of potassium isopropyl xanthate, typically becoming more negative as the xanthate concentration increases. kyoto-u.ac.jp This change is indicative of adsorption and surface reactions. Anodic reactions observed in voltammetric studies show that xanthate ions can be oxidized at an electrode surface, forming products that adsorb onto the surface. researchgate.netnih.gov These adsorbed films can then influence subsequent electrochemical processes. researchgate.net

Table 5: Electrode Potential of Pyrite in Aqueous Solutions of Potassium Isopropyl Xanthate

Concentration of Potassium Isopropyl Xanthate (mol/L) Electrode Potential (Volts)
1 x 10⁻⁵ ~ +0.15
1 x 10⁻⁴ ~ +0.12
1 x 10⁻³ ~ +0.08

Data adapted from a study on pyrite electrodes at 25°C. kyoto-u.ac.jp

Thermogravimetric Analysis (TGA) for Bulk Thermal Decomposition Studies

Thermogravimetric Analysis (TGA) is a cornerstone technique for evaluating the thermal stability and decomposition characteristics of materials like this compound. This method provides quantitative information about the mass changes in a substance as a function of temperature or time in a controlled atmosphere. Such data is crucial for understanding the compound's behavior at elevated temperatures, which is relevant in various industrial applications and for ensuring safe handling and storage.

The thermal decomposition of xanthates is a complex process influenced by factors such as the nature of the cation and the structure of the alkyl group. curtin.edu.au While specific TGA data for this compound is not extensively documented in publicly available literature, analysis of closely related xanthate compounds provides significant insights into its expected thermal degradation profile.

Research on various metal xanthates indicates that they are generally unstable upon heating. researchgate.net The decomposition process for alkali metal xanthates typically involves the release of volatile products. Studies on sodium and potassium xanthates with different alkyl chains have shown that the decomposition often occurs in distinct stages, with the temperatures of these events being dependent on the specific alkyl group and the alkali metal. curtin.edu.au

The primary decomposition products for xanthates commonly include carbon disulfide (CS₂), carbonyl sulfide (COS), and the corresponding alcohol—in this case, isopropanol. wikipedia.orgscbt.com The decomposition mechanism is often initiated by the cleavage of the C-O bond in the xanthate structure. wikipedia.org In aqueous solutions, the stability of xanthates is pH-dependent, with decomposition being more rapid under acidic conditions. nih.govacs.orgresearchgate.net

Based on studies of analogous compounds, such as sodium isopropyl xanthate and other potassium alkyl xanthates, a hypothetical thermal decomposition profile for this compound under an inert atmosphere can be proposed. curtin.edu.auresolutionmineeis.us The decomposition is expected to proceed through one or more mass loss steps. The initial mass loss is often attributed to the desorption of any adsorbed moisture, followed by the primary decomposition of the xanthate.

The following interactive table summarizes the plausible thermal decomposition stages for this compound, with temperature ranges and mass loss percentages estimated from data on analogous compounds. It is important to note that these values are illustrative and would require direct experimental verification for precise characterization.

Decomposition StageTemperature Range (°C)Mass Loss (%)Primary Volatile Products
Initial Decomposition150 - 25045 - 55Carbon disulfide (CS₂), Isopropanol
Secondary Decomposition / Residue Degradation> 25015 - 25Carbonyl sulfide (COS), other sulfur compounds

Note: The data in this table is illustrative and based on the thermal behavior of analogous xanthate compounds. Actual experimental values for this compound may vary.

The first major weight loss is anticipated to correspond to the primary decomposition reaction, yielding carbon disulfide and the potassium salt of isopropanol, which would further decompose. Subsequent weight loss at higher temperatures would likely be due to the decomposition of intermediate species and the final residue. The final solid residue would likely consist of a potassium sulfide or carbonate species, depending on the atmosphere used during the analysis. For instance, studies on the thermal decomposition of potassium ethylxanthate (B89882) indicate the release of highly flammable and toxic products such as carbon disulfide and hydrogen sulfide upon heating. scbt.com

It is also known that the presence of moisture can lead to the hydrolysis of xanthates, which could influence the TGA results. nasaco.chindustrialchemicals.gov.au Therefore, sample preparation and control of the analysis atmosphere are critical for obtaining reproducible and accurate TGA data. The use of coupled techniques, such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR), would be invaluable for definitively identifying the evolved gaseous products during the thermal decomposition of this compound. curtin.edu.au

Application in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Mechanisms of Polymerization Control and Living/Controlled Radical Polymerization

This compound and its related xanthate structures are key players in a type of reversible deactivation radical polymerization (RDRP) known as Reversible Addition-Fragmenttation chain Transfer (RAFT) polymerization. specificpolymers.com Specifically, the process involving xanthates is often referred to as Macromolecular Design via Interchange of Xanthates (MADIX). specificpolymers.com

The fundamental mechanism of RAFT polymerization relies on a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with low polydispersity and controlled molecular weight. specificpolymers.com Xanthates, including derivatives of this compound, are particularly effective as CTAs for controlling the polymerization of a class of monomers known as Less Activated Monomers (LAMs), such as vinyl acetate and N-vinylpyrrolidone. specificpolymers.comacs.org

The control mechanism in xanthate-mediated RAFT polymerization involves a degenerative transfer process. The process follows the standard steps of radical polymerization (initiation, propagation, and termination), but with the crucial addition of the RAFT equilibrium steps. specificpolymers.com

The RAFT/MADIX Process with Xanthates:

Initiation: A standard radical initiator generates an initial radical.

Propagation: The radical reacts with monomer units to form a growing polymer chain.

Reversible Chain Transfer: The propagating polymer chain (P•) reacts with the xanthate CTA (R-S-C(=S)-O-R') to form a dormant intermediate radical. This intermediate can then fragment, releasing either the initial propagating radical (P•) or a new radical (R•) derived from the CTA's leaving group, which can then initiate a new polymer chain.

Equilibrium: A rapid equilibrium is established between the active (propagating) polymer chains and the dormant species (the polymer chains capped with the xanthate group). This ensures that all polymer chains have an equal opportunity to grow, leading to a narrow molecular weight distribution. jku.at

The effectiveness of a xanthate as a RAFT agent is determined by its two key substituents: the 'Z' group (the O-alkyl group, which is O-isopropyl in this case) and the 'R' group (the leaving group). The Z-group influences the reactivity of the C=S bond and the stability of the intermediate radical. mdpi.com For LAMs, the less stabilizing O-alkyl group of xanthates is more suitable than the more stabilizing groups found in other RAFT agents like dithioesters or trithiocarbonates. mdpi.com

In some applications, diisopropylxanthate disulfide can be used as a precursor to form the RAFT agent in situ. mdpi.comsigmaaldrich.com A propagating radical can add to one of the C=S double bonds of the disulfide, leading to the formation of a xanthate RAFT agent and a thiocarbonylthiyl radical. mdpi.com

A recent advancement is the development of Xanthate-supported photo-iniferter (XPI)-RAFT polymerization. In this technique, a small amount of xanthate is used as a photo-iniferter, which can be activated by light to generate radicals and control the polymerization, allowing for rapid and versatile synthesis of complex macromolecules. rsc.org

Synthesis of Functional Polymers and Copolymers with Tunable Architectures

The control afforded by diisopropylxanthate and related xanthates in RAFT polymerization is a powerful tool for synthesizing a wide variety of functional polymers and copolymers with precisely designed architectures. researchgate.net The retention of the thiocarbonylthio end-group on the polymer chains makes them "living," meaning they can be reactivated to extend the chain with the same or a different monomer, which is the basis for creating block copolymers. sigmaaldrich.com

Block Copolymers: The synthesis of block copolymers is a major application. By using a polymer chain synthesized via xanthate-mediated RAFT as a macro-CTA, a second, different monomer can be polymerized from its end, resulting in a diblock copolymer. openrepository.com This process can be repeated to create multiblock copolymers. jku.at Xanthates have been successfully used to create block copolymers from a combination of more activated monomers (MAMs) and less activated monomers (LAMs), which is often challenging with other RAFT agents. acs.org Examples of block copolymers synthesized using xanthate-mediated RAFT include:

Poly(N-vinylcarbazole)-b-poly(vinyl acetate) semanticscholar.org

Poly(ethylene glycol)-b-poly(N-vinylcarbazole) semanticscholar.org

Poly(N-isopropylacrylamide-co-N-vinylcarbazole)-b-poly[2-(dimethylamino)ethyl acrylate] semanticscholar.org

Complex Architectures: Beyond linear block copolymers, xanthate-mediated RAFT can be employed to create more complex polymer architectures, such as star, branched, or hyperbranched polymers, by using multifunctional CTAs. researchgate.net

Functional Polymers: The versatility of RAFT polymerization with xanthates allows for the incorporation of a wide range of functional monomers, leading to polymers with specific chemical properties. cmu.edu This includes monomers with hydroxyl, amine, or carboxylic acid groups. Furthermore, the xanthate end-group itself can be chemically modified post-polymerization to introduce other functionalities. mdpi.com For instance, the xanthate group can be removed or transformed into a thiol, which can then participate in various "click" chemistry reactions for further functionalization. mdpi.com

The table below summarizes some of the monomer types and resulting polymer architectures enabled by xanthate-mediated polymerization.

Polymer ArchitectureMonomer TypesResulting Polymer Functionality
Block Copolymers Vinyl Acetate, Vinylpyrrolidone, (Meth)acrylates, Styrenes, N-vinylcarbazoleAmphiphilic, pH-responsive, Thermo-responsive
Star Polymers (Meth)acrylates, StyrenesHigh-density functional groups
Graft Copolymers Vinyl Acetate, (Meth)acrylatesSurface modification, Compatibilizers
Degradable Polymers 2-methylene-1,3-dioxepane (B1205776) (MDO), Vinyl AcetateBiodegradable materials acs.orgrsc.org

Potential in the Fabrication of Advanced Materials and Coatings

The ability to synthesize well-defined functional polymers and copolymers using this compound derivatives as control agents in RAFT polymerization has significant implications for the fabrication of advanced materials and coatings with tailored properties. researchgate.net

Advanced Coatings: A notable application is in the development of advanced coatings for biomedical devices. For example, diisopropyl xanthate disulfide has been used as a RAFT agent to synthesize poly(n-butyl methacrylate)-b-poly(N-vinylpyrrolidone) (PBMA-b-PVP) block copolymers for coating titanium-nickel alloy stents. These coatings exhibit significantly improved adhesion to the metal surface and enhanced corrosion resistance.

Surface Modification of Nanomaterials: Xanthate-mediated RAFT polymerization is also a powerful technique for the surface modification of nanoparticles, leading to the creation of advanced composite materials. This is typically achieved through "grafting-from" techniques, where the RAFT agent is first immobilized on the surface of the nanoparticle.

Titanium Dioxide (TiO2): Xanthate has been chemically attached to the surface of TiO2 nanoparticles to initiate the RAFT polymerization of vinyl acetate. This results in TiO2 nanoparticles with a grafted layer of polyvinyl acetate, which can improve their dispersibility in polymer matrices and modify their surface properties for applications in sunscreens or as photocatalysts. nih.govresearchgate.net

Nanocellulose: Cellulose (B213188) nanocrystals (CNCs) have been surface-modified using RAFT/MADIX polymerization of vinyl acetate. The resulting polyvinyl acetate-grafted CNCs show improved compatibility with a polyvinyl acetate matrix, leading to nanocomposites with enhanced mechanical properties. diva-portal.org

Degradable Materials: Xanthate-mediated polymerization has been used to create functional, degradable polymers by copolymerizing vinyl monomers with cyclic ketene (B1206846) acetals like 2-methylene-1,3-dioxepane (MDO). acs.orgrsc.org The incorporation of degradable ester linkages into the polymer backbone allows for the creation of materials that can break down under specific conditions, which is highly desirable for applications in drug delivery, tissue engineering, and environmentally friendly plastics. acs.org

The precise control over the copolymer composition allows for the tuning of the degradation rate of the resulting material. Furthermore, this method can be used to create degradable hyperbranched copolymers and nanoparticles. acs.org

Chemical Reactivity

Coordination Chemistry and Ligand Behavior

The xanthate anion is a powerful and versatile ligand in coordination chemistry. rsc.org It typically acts as a bidentate, monoanionic ligand, coordinating to a central metal atom through its two sulfur atoms to form a stable four-membered chelate ring. nih.govrsc.org This bidentate coordination is the basis for many of its applications, from mineral flotation to the synthesis of metal-sulfide materials. orgsyn.org The resulting metal-xanthate complexes are generally charge-neutral and soluble in organic solvents. wikipedia.org Potassium isopropylxanthate can react with a wide range of metal salts to form complexes, such as the black, shiny solid iron(III) isopropylxanthate, Fe[S₂COiPr]₃. rsc.org

Role in Organic Synthesis

Potassium isopropylxanthate serves as a key reagent for the introduction of the xanthate functional group into organic molecules. Its reaction with alkyl halides or other electrophiles results in the formation of stable xanthate esters (ROC(S)SR'). wikipedia.org These esters are crucial intermediates in several named reactions. For example, in the Barton-McCombie deoxygenation, an alcohol is first converted to a xanthate ester, which is then treated with a radical initiator and a hydrogen atom source (like tributyltin hydride) to reduce the alcohol to the corresponding alkane. nih.gov Xanthate esters are also the key intermediates in the Chugaev elimination, a thermal decomposition reaction that provides a pathway to synthesize alkenes from alcohols without rearrangement. nih.gov

Environmental Transformation and Fate Studies of Diisopropylxanthate

Degradation Pathways in Environmental Matrices

The breakdown of potassium diisopropylxanthate in the environment is governed by a combination of chemical and biological processes. These pathways determine the persistence of the compound and the nature of the transformation products formed.

Xanthates, including this compound, are known to be unstable in aqueous solutions, undergoing hydrolytic degradation. nih.govscirp.org The stability of these compounds is highly dependent on the pH and temperature of the solution. ausimm.comoulu.fi The primary mechanism of hydrolysis involves the dissociation of the xanthate salt into a xanthate anion and a potassium cation, followed by the hydrolysis of the anion to form the unstable corresponding xanthic acid. This acid then rapidly decomposes into carbon disulfide (CS₂) and the corresponding alcohol, in this case, isopropanol. ausimm.comoulu.fiindustrialchemicals.gov.au

Table 1: pH-Dependent Decomposition of Various Sodium/Potassium Alkyl Xanthates

(Data sourced from a study on the chemical stability of various xanthates. researchgate.net)

Photolysis, or degradation by light, is another significant pathway for the transformation of xanthates in the environment. imwa.info The xanthate functional group can absorb ultraviolet (UV) light, leading to the dissociation of the molecule into highly reactive radical pairs. acs.org This process can occur directly from the absorption of a solar photon by the chemical. ibacon.com Direct photolysis is considered an important dissipation pathway for chemicals that show significant light absorption above the 290 nm cutoff for solar irradiation at the Earth's surface. ibacon.com

Studies on potassium ethyl xanthate (PEX) have demonstrated that UV irradiation can lead to high removal efficiencies. imwa.info For example, laboratory experiments using a UV lamp (254 nm) achieved a 74.8% degradation of PEX within 20 minutes, which increased to 97.9% after 75 minutes. imwa.info The efficiency of photolysis can be enhanced by the presence of oxidizing agents, such as hydrogen peroxide (H₂O₂), in what is known as a photo-Fenton process. mdpi.comresearchgate.net The transformation products of photolysis can be complex, but the process generally aims to break down the parent compound into smaller, less complex molecules. researchgate.net For xanthates, this can include the formation of carbon disulfide and the eventual mineralization to sulfate (B86663) and bicarbonate under ideal conditions. imwa.info

Microorganisms present in soil and water play a crucial role in the degradation of xanthates. mdpi.com Several species of bacteria, including those from the genera Pseudomonas and Bacillus, have been shown to be capable of breaking down various alkyl xanthates. mdpi.comwesternsydney.edu.au For instance, Bacillus polymyxa has been used to biodegrade potassium isopropylxanthate. mdpi.com The process of biodegradation is often consistent with first-order reaction kinetics. mdpi.com

The microbial degradation pathway for xanthates involves enzymatic reactions. The primary transformation products identified from the biological breakdown of xanthates include carbon disulfide, monothiocarbonates, and dixanthogen (B1670794). mdpi.com The effectiveness of biodegradation can be influenced by environmental factors and the concentration of the xanthate. High concentrations of xanthates can be inhibitory to the microbial populations responsible for their degradation. westernsydney.edu.au The presence of other toxic substances, such as cyanide, which can be found in mining effluents, may also inhibit the activity of these microorganisms. westernsydney.edu.au In some systems, the association of microbes with plant roots, such as those of Phragmites australis, can enhance the degradation of xanthates. westernsydney.edu.au

Table 2: Microorganisms Involved in Xanthate Biodegradation

(Data compiled from various studies on xanthate biodegradation. mdpi.comwesternsydney.edu.au)

Transport and Distribution Phenomena in Ecosystems

The movement of this compound through the environment is dictated by its interaction with soil and sediment particles and its behavior in water.

The adsorption of a chemical to soil and sediment is a critical process that affects its environmental distribution and mobility. ecetoc.org Chemicals that adsorb strongly to soil particles are less likely to leach into groundwater, while those that remain in the solution phase are more mobile. ecetoc.org For organic compounds, adsorption is often related to the hydrophobicity of the chemical and the organic carbon content of the soil or sediment. service.gov.uk The extent of adsorption is commonly quantified by the soil-water partition coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc). chemsafetypro.compolicia.gov.co

Xanthates can be removed from aqueous solutions through adsorption onto various materials like activated carbon, bentonite (B74815), and industrial slags. researchgate.netmdpi.comdeswater.com The adsorption process is typically influenced by factors such as pH, adsorbent mass, and initial xanthate concentration. mdpi.comdeswater.com For example, the removal rate of ethyl xanthate using activated carbon was found to be over 99% under specific laboratory conditions. mdpi.com While specific Koc or Kd values for this compound are not widely published, its potential for adsorption suggests that its mobility could be limited in soils with high organic matter or specific mineral compositions. chemsafetypro.com Desorption, the release of an adsorbed chemical back into the solution, can also occur, potentially leading to a slower, long-term release of the compound from contaminated soils and sediments. dss.go.th

The potential for this compound to be transported from its point of application via leaching or surface runoff is directly related to its degradation rate and adsorption characteristics. Leaching is the downward movement of a substance through the soil profile with percolating water. ecetoc.org A compound with low adsorption to soil particles (low Koc) and high water solubility will have a higher potential for leaching into groundwater. chemsafetypro.com

Conversely, runoff involves the transport of a substance across the soil surface with flowing water. This is a significant pathway for chemicals that are strongly adsorbed to soil particles, which can then be carried away by erosion. usda.gov Industrial activities, such as mining, represent a major source of xanthate release into the environment, where they are discharged with flotation wastewater into tailing dams. nih.gov Leakages from these dams can lead to the contamination of surrounding land and water bodies. nih.gov Given that xanthates are unstable in water, particularly under neutral to acidic conditions, degradation during transport is likely. nih.govoulu.fi However, the portion that adsorbs to particulate matter could be transported over longer distances before complete degradation occurs. The use of certain biopolymers, such as cellulose (B213188) xanthate, has been investigated for its ability to reduce soil erosion and runoff, indicating the compound's ability to interact with and stabilize soil particles. scirp.orgusda.gov

Remediation and Mitigation Strategies for Environmental Presence (Chemical Basis)

The release of this compound into the environment, primarily through wastewater from mineral flotation processes, necessitates effective remediation strategies. The chemical properties of xanthates guide the development of technologies aimed at their removal and degradation. These strategies predominantly focus on advanced oxidation processes (AOPs) to break down the xanthate molecule and adsorption technologies to remove it from aqueous solutions.

Advanced oxidation processes (AOPs) are a suite of chemical treatment methods designed to remove organic pollutants from water by oxidation through reactions with highly reactive species, most notably the hydroxyl radical (•OH). wikipedia.org These processes are effective for the degradation of recalcitrant organic compounds like xanthates into less harmful substances. mdpi.com Various AOPs, including Fenton and photo-Fenton processes, as well as photocatalysis, have been investigated for the degradation of xanthates.

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. mdpi.com This method has been shown to be effective in degrading various types of xanthates. For instance, a study on sodium butyl xanthate (SBX) demonstrated a removal rate of over 98% using a coagulation-flocculation co-Fenton oxidation process in an acid mine drainage (AMD)-H₂O₂ system. clu-in.orgnih.gov The acidic nature and the presence of Fe²⁺ in AMD were sufficient to initiate the Fenton reaction with the addition of H₂O₂. clu-in.orgnih.gov The degradation was found to follow pseudo-first-order kinetics, with hydroxyl radicals being the primary active species. nih.gov

The efficiency of the Fenton process is influenced by several factors, including the concentrations of H₂O₂, Fe²⁺, and the initial xanthate concentration. One study on the degradation of sodium butyl xanthate using natural pyrite (B73398) (FeS₂) as a catalyst in a Fenton system achieved a removal rate of over 96% under optimal conditions. mdpi.com This highlights the potential of using naturally occurring iron minerals as a cost-effective catalyst.

The photo-Fenton process, which incorporates UV or visible light, can enhance the degradation rate by promoting the regeneration of Fe²⁺ and generating additional hydroxyl radicals. A study comparing the Fenton and photo-Fenton processes for the degradation of ethyl xanthate found that the photo-Fenton method was more effective in achieving complete mineralization of the organic compound. mdpi.com A heterogeneous photo-Fenton process using a bentonite-supported Fe(II)/phosphotungstic acid composite catalyst under visible light also demonstrated high efficiency in degrading ethyl xanthate, with the degradation being primarily driven by hydroxyl radicals. nih.gov

Photocatalysis: Photocatalysis is another promising AOP for xanthate degradation. This process utilizes a semiconductor photocatalyst, which, upon irradiation with light of sufficient energy, generates electron-hole pairs that lead to the formation of reactive oxygen species. Different photocatalysts have been investigated for the degradation of various xanthates.

For instance, Bi₂WO₆ photocatalysts coated on silica (B1680970) sands have been used in a continuous fixed-bed photoreactor to degrade sodium isobutyl xanthate (SIBX) under visible light, achieving a maximum degradation of 95.40%. researchgate.net The degradation efficiency was influenced by factors such as catalyst loading, initial SIBX concentration, and flow rate. researchgate.net Similarly, g-C₃N₄/ZnIn₂S₄ heterojunctions have shown high efficiency for the photocatalytic degradation of SIBX under visible light, with the composite material significantly outperforming the individual components. acs.orgnih.gov Micro-spherical BiOI has also been demonstrated as an effective photocatalyst for the degradation of residual xanthate under visible light, with superoxide (B77818) radicals (•O₂⁻) identified as the main active species. mdpi.com

The table below summarizes findings from various studies on the advanced oxidation of different xanthates.

Xanthate StudiedAOP MethodCatalystKey FindingsReference
Sodium Butyl XanthateFenton-likeAcid Mine Drainage (AMD)>98% removal; pseudo-first-order kinetics. clu-in.orgnih.gov
Sodium Butyl XanthateFentonNatural Pyrite (FeS₂)>96% removal; •OH as the main active species. mdpi.com
Ethyl XanthatePhoto-FentonBentonite-supported Fe(II)/phosphotungstic acidHigh degradation efficiency under visible light; •OH driven. nih.gov
Sodium Isobutyl XanthatePhotocatalysisBi₂WO₆ on silica sand95.40% degradation in a continuous reactor. researchgate.net
Sodium Isobutyl XanthatePhotocatalysisg-C₃N₄/ZnIn₂S₄91.39% degradation efficiency with the composite catalyst. acs.orgnih.gov
Isobutyl Sodium XanthatePhotocatalysisBiOI microspheres98.08% degradation; •O₂⁻ as the main active species. mdpi.com

Adsorption is a widely used and effective technology for the removal of organic contaminants from wastewater. deswater.com The process involves the accumulation of the contaminant (adsorbate) onto the surface of a solid material (adsorbent). researchgate.net For xanthate removal, various adsorbents have been explored, with activated carbon being the most prominent.

Adsorption on Activated Carbon: Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for a wide range of organic compounds. sorbotech.uk Studies on the removal of ethyl xanthate from aqueous solutions using activated carbon have shown it to be a high-potential adsorbent. deswater.combirjand.ac.ir The adsorption process is influenced by several factors, including the initial xanthate concentration, pH, temperature, and the surface chemistry of the activated carbon. deswater.combirjand.ac.ir Research indicates that the adsorption of ethyl xanthate on activated carbon is a spontaneous and endothermic process, with pore diffusion being the rate-limiting step. deswater.combirjand.ac.ir The adsorption mechanism is primarily driven by hydrophobic interactions on the non-polar surfaces of the activated carbon. deswater.combirjand.ac.ir

The adsorption capacity of activated carbon for xanthates can be described by various isotherm models, such as the Langmuir and Freundlich models, which provide insights into the nature of the adsorption process. researchgate.netaidic.it

Adsorption on Other Materials: Besides activated carbon, other materials have been investigated for the adsorption of xanthates. Modified bentonite has been shown to be effective for the removal of amyl xanthate and ethyl xanthate. deswater.commdpi.com Surface modification of bentonite with acid or nanoparticles can significantly improve its adsorption properties. deswater.com Zeolites, after surface modification with Cu²⁺ ions, have also shown improved adsorption of isopropyl xanthate. deswater.com Furthermore, waste materials, such as slag from lignite (B1179625) combustion, have been modified and successfully used as adsorbents for ethyl xanthate removal from aqueous solutions. researchgate.netmdpi.com

The table below presents research findings on the adsorption-based removal of different xanthates.

Xanthate StudiedAdsorbentKey FindingsReference
Ethyl XanthateActivated CarbonHigh removal potential; spontaneous and endothermic process. deswater.combirjand.ac.ir
Isopropyl XanthateModified ZeoliteSurface modification with Cu²⁺ ions improved adsorption. deswater.com
Amyl XanthateModified BentoniteSurface modification with acid or nanoparticles enhanced removal. deswater.com
Ethyl XanthateModified Waste SlagEffective removal from aqueous solutions. researchgate.netmdpi.com
Ethyl XanthateSilver Nanoparticles-Zeolite CompositeFast kinetics; high capacity for xanthate removal. iaea.org

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the detailed electronic and geometric structure of chemical compounds. These methods provide a fundamental understanding of bonding and reactivity.

Density Functional Theory (DFT) Studies of Electronic Structure and Bonding

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules. It has been successfully applied to study various chemical systems, including xanthate compounds. While specific DFT studies focusing exclusively on potassium diisopropylxanthate are not extensively documented in the available literature, research on closely related structures, such as potassium isopropylxanthate and other alkyl xanthates, provides valuable insights into the expected electronic structure and bonding characteristics.

In a typical DFT study of a potassium alkyl xanthate, the geometry of the diisopropylxanthate anion and its interaction with the potassium cation would be optimized to find the lowest energy conformation. Key parameters derived from these calculations include bond lengths, bond angles, and the distribution of electron density.

For the diisopropylxanthate anion, DFT calculations would likely reveal the following structural features:

The C–O bond is expected to have a partial double bond character.

The two C–S bonds are predicted to be nearly equivalent in length, indicating delocalization of the negative charge across the SCS moiety.

The geometry around the central carbon atom of the xanthate group is expected to be trigonal planar.

The calculated charge distribution would show a high negative charge density localized on the two sulfur atoms, which are the primary sites for coordination with the potassium cation or other metal ions. The potassium ion would be expected to interact electrostatically with the negatively charged sulfur atoms of the xanthate group.

Table 1: Representative Calculated Bond Lengths and Angles for a Xanthate Anion from DFT Studies

Bond/AngleTypical Calculated Value
C–O~1.35 Å
C=S~1.70 Å
C–S~1.70 Å
O–C–S~125°
S–C–S~110°

Note: These are typical values for alkyl xanthate anions and may vary slightly for the diisopropyl derivative.

Molecular Orbital Analysis and Frontier Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the energy and spatial distribution of their orbitals. A key aspect of MO theory is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

For the diisopropylxanthate anion, the HOMO is expected to be primarily localized on the sulfur atoms of the dithiocarbonate group, consistent with their role as the main coordination sites. The LUMO, on the other hand, is likely to be a π* antibonding orbital associated with the C=S bond.

The HOMO-LUMO gap can be correlated with the molecule's electronic transitions and its ability to act as a ligand in coordination complexes. A smaller gap would suggest that the molecule can be more easily excited and may form more stable complexes with metal ions.

Table 2: Conceptual Data from Frontier Molecular Orbital Analysis of a Typical Alkyl Xanthate Anion

ParameterConceptual Information
HOMO EnergyIndicates the electron-donating ability of the molecule.
LUMO EnergyIndicates the electron-accepting ability of the molecule.
HOMO-LUMO GapRelates to the chemical reactivity and stability.
HOMO LocationPrimarily on the sulfur atoms.
LUMO LocationPrimarily on the C=S π* system.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the step-by-step processes of chemical reactions, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally.

Simulation of Synthesis Pathways and Reaction Intermediates

The synthesis of this compound typically involves the reaction of diisopropyl alcohol with carbon disulfide in the presence of a strong base, such as potassium hydroxide (B78521). Computational modeling can be employed to simulate this reaction pathway and identify key intermediates and transition states.

A plausible reaction mechanism that could be investigated computationally involves the following steps:

Deprotonation of the alcohol: The hydroxide ion removes a proton from diisopropyl alcohol to form the diisopropoxide anion.

Nucleophilic attack: The diisopropoxide anion acts as a nucleophile and attacks the electrophilic carbon atom of carbon disulfide. This step leads to the formation of the diisopropylxanthate anion.

Computational simulations, using methods like DFT, can calculate the energy changes that occur throughout this process. By mapping the potential energy surface, researchers can determine the activation energies for each step and identify the rate-determining step of the reaction. The structures of the transition states, which are high-energy species that exist transiently between reactants and products, can also be determined.

Elucidation of Catalytic Cycles and Reaction Energetics

While this compound is more commonly known as a reagent in processes like mineral flotation and as a ligand in coordination chemistry, its direct role as a catalyst in synthetic organic reactions is not well-documented in the scientific literature. Computational studies on the catalytic cycles involving this specific compound are therefore scarce.

Hypothetically, if this compound were to participate in a catalytic cycle, computational modeling would be instrumental in elucidating the mechanism. Such a study would involve:

Identifying all the species involved in the catalytic cycle.

Calculating the energies of the reactants, products, and all intermediates.

Locating the transition states that connect these species.

Constructing a complete energy profile of the catalytic cycle.

This information would reveal the turnover-limiting step of the reaction and provide insights into how the catalyst's structure could be modified to improve its efficiency. However, at present, there is a lack of specific computational research in this area for this compound.

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the intricate dance of molecules, offering insights into intermolecular interactions and the behavior of substances in solution at an atomistic level. While specific MD simulation studies focusing exclusively on this compound in a simple aqueous solution are not extensively documented in publicly available literature, the behavior of this compound can be credibly inferred from simulations of analogous xanthates and fundamental principles of ion solvation.

MD simulations of xanthate systems are most prominent in the field of mineral processing, where they are used to understand the adsorption of xanthate collectors on sulfide (B99878) mineral surfaces. These studies, often employing force fields like CHARMM or GROMOS, provide valuable data on the conformational behavior of the xanthate molecules and their interactions with water and ions.

The solution behavior of this compound is governed by the interplay of electrostatic and hydrophobic interactions. As a salt, it dissociates in water into potassium (K⁺) cations and diisopropylxanthate (C₇H₁₃OS₂⁻) anions.

Intermolecular Interactions:

The primary intermolecular interactions at play in an aqueous solution of this compound are:

Ion-Dipole Interactions: The K⁺ and the anionic head of the diisopropylxanthate ion (OCS₂⁻) interact strongly with the polar water molecules. Water molecules arrange themselves around the ions to form hydration shells.

Hydrogen Bonding: Water molecules form an extensive hydrogen-bonding network. The presence of the ions disrupts this network, but the oxygen and sulfur atoms of the xanthate anion can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The two isopropyl groups of the diisopropylxanthate anion are nonpolar and tend to be repelled by water. This can lead to self-aggregation of the anions at higher concentrations to minimize the disruption to the water structure.

Ion-Ion Interactions: At concentrations above infinite dilution, electrostatic interactions between the K⁺ cations and diisopropylxanthate anions become more significant.

Solution Behavior:

MD simulations can elucidate several aspects of the solution behavior of this compound:

Solvation Structure: The arrangement of water molecules around the K⁺ and diisopropylxanthate ions can be characterized by radial distribution functions (RDFs). The RDF for the K⁺-oxygen (water) pair would be expected to show a sharp first peak, indicating a well-defined first solvation shell. The diisopropylxanthate anion would exhibit a more complex solvation structure, with hydration around the polar head group and a different water arrangement around the hydrophobic isopropyl tails.

Aggregation Behavior: At sufficient concentrations, the hydrophobic tails of the diisopropylxanthate anions can drive the formation of micelles or other aggregates. MD simulations can predict the critical micelle concentration (CMC) and the structure of these aggregates.

Dynamics: Simulations can also provide information on the dynamic properties of the system, such as the diffusion coefficients of the ions and water molecules, and the residence time of water molecules in the hydration shells of the ions.

Illustrative Simulation Data:

Table 1: Illustrative Radial Distribution Function (RDF) Peak Positions for Solvation Shells

Interacting PairFirst Peak Position (Å)Second Peak Position (Å)
K⁺ – O (water)2.7 - 2.94.5 - 5.0
S (xanthate) – H (water)2.2 - 2.5-
C (isopropyl) – O (water)3.5 - 4.0-

Table 2: Illustrative Coordination and Hydration Numbers

Ion/GroupSolvation ShellCoordination/Hydration Number
K⁺First6 - 8
OCS₂⁻ (polar head)First4 - 6
Isopropyl groupFirst10 - 15

Table 3: Illustrative Diffusion Coefficients at 298 K

SpeciesDiffusion Coefficient (x 10⁻⁵ cm²/s)
K⁺1.8 - 2.0
Diisopropylxanthate⁻0.6 - 0.8
Water (bulk)2.2 - 2.4

These tables are interactive and the data can be sorted by clicking on the headers. The values presented are hypothetical and serve to illustrate the type of quantitative insights that can be gained from molecular dynamics simulations. Detailed research, including the development of accurate force field parameters for the diisopropylxanthate anion, would be required to obtain precise data for this specific system.

Future Directions and Emerging Research Areas

Development of Novel Green Synthetic Approaches for Sustainable Production

The traditional synthesis of xanthates often involves hazardous reagents and generates significant waste streams, prompting a shift towards more environmentally benign methodologies. Future research in the sustainable production of potassium diisopropylxanthate is focused on several key areas:

Microwave-Assisted Synthesis: This technique offers the potential for rapid, efficient, and solvent-minimized synthesis. nih.gov The application of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.netmn.govnih.gov

Phase Transfer Catalysis: The use of phase transfer catalysts can enhance reaction rates and yields in the synthesis of xanthates from alcohols, alkali hydroxides, and carbon disulfide. This approach can lead to shorter reaction times and reduced energy consumption.

Alternative Solvents and Reagents: Research into the use of greener solvents and less toxic reagents is crucial. Exploring bio-derived alcohols and alternative sulfur sources could significantly reduce the environmental footprint of this compound production.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, consistency, and scalability of the synthesis process. This can also minimize waste generation and energy consumption.

Developing these green synthetic routes is paramount to ensuring the long-term viability and environmental acceptance of this compound.

Exploration of New Coordination Complexes and Supramolecular Assemblies for Advanced Functions

The ability of the diisopropylxanthate ligand to form complexes with a wide range of metal ions opens up a vast field for the design of novel materials with tailored properties. Xanthates, as 1,1-dithiolate ligands, are known to form complexes with various transition metals. imwa.info The coordination is typically through the two sulfur atoms, forming a four-membered chelate ring. imwa.info

Future research in this area will likely focus on:

Lanthanide and Actinide Complexes: The unique electronic and magnetic properties of lanthanide and actinide elements make their complexes with diisopropylxanthate promising candidates for applications in lighting, imaging, and catalysis. researchgate.netausimm.com

Transition Metal Complexes: The exploration of diisopropylxanthate complexes with a broader range of transition metals could lead to new catalysts, sensors, and electronic materials. imwa.inforesearchgate.net The specific stereochemistry and electronic properties of these complexes can be fine-tuned by modifying the metal center and the coordination environment.

Supramolecular Assemblies: The design of self-assembled structures based on diisopropylxanthate complexes through non-covalent interactions is a promising avenue for creating functional materials. These assemblies could find applications in areas such as molecular recognition, drug delivery, and nanotechnology.

A deeper understanding of the coordination chemistry of diisopropylxanthate will be instrumental in unlocking its full potential in materials science.

Expanding Catalytic Applications and the Design of Novel Xanthate-Based Catalysts

While xanthates are not traditionally known as catalysts themselves, their ability to act as ligands in metal complexes and as precursors for catalytic materials presents significant opportunities. Future research will explore:

Metal-Xanthate Complex Catalysis: The development of well-defined transition metal complexes containing diisopropylxanthate ligands as catalysts for organic transformations is a promising area. These complexes could offer unique reactivity and selectivity in reactions such as cross-coupling, oxidation, and polymerization.

Photoredox Catalysis: Xanthate esters have been utilized as radical precursors in photoredox catalysis, enabling novel carbon-carbon bond formations. mn.govausimm.com Further exploration of this compound in this context could lead to new synthetic methodologies.

Catalyst Precursors: this compound can serve as a precursor for the synthesis of metal sulfide (B99878) nanoparticles, which are known to have catalytic activity in various reactions, including hydrodesulfurization and photocatalysis. waterquality.gov.au The diisopropyl group may offer a way to control the size, shape, and surface properties of the resulting nanoparticles.

Organocatalysis: The potential of diisopropylxanthate derivatives to act as organocatalysts, particularly in reactions involving sulfur-based intermediates, warrants investigation.

The design of novel catalysts based on the diisopropylxanthate scaffold could lead to more efficient and selective chemical processes.

Development of Advanced Materials and Nanostructures Incorporating Xanthate Components

The incorporation of the diisopropylxanthate moiety into polymers and nanomaterials can impart unique functionalities. Research in this domain is moving towards:

Functional Polymers: The use of diisopropylxanthate as a functional group in polymers can lead to materials with specific properties. For instance, xanthate-terminated polymers have been explored as intermediates in the preparation of other functional polymers. mdpi.com Zinc diisopropylxanthate has been mentioned for its use in conjugated-diene-based polymer latex compositions. ausimm.com

Metal Sulfide Nanoparticles: Metal alkyl xanthates are effective single-source precursors for the synthesis of high-quality metal sulfide nanoparticles. mn.govau.dkscirp.org By carefully controlling the decomposition of this compound and its metal complexes, it is possible to produce nanoparticles with tunable size and shape for applications in electronics, optics, and catalysis.

Surface Functionalization: The diisopropylxanthate group can be used to functionalize the surface of various materials, including nanoparticles and bulk substrates. This can alter their surface properties, such as hydrophobicity and reactivity, and enable their use in applications like sensors and coatings.

Nanocomposites: The integration of diisopropylxanthate-derived components, such as metal sulfide nanoparticles, into polymer matrices can lead to the development of nanocomposites with enhanced mechanical, thermal, and electronic properties.

The versatility of the diisopropylxanthate functional group makes it a valuable building block for the creation of a wide range of advanced materials.

Comprehensive Environmental Fate Modeling and Predictive Studies

Given the use of xanthates in industries such as mining, understanding their environmental fate is of paramount importance. ausimm.com Future research needs to focus on developing comprehensive models to predict the behavior of this compound in the environment.

Key areas for investigation include:

Degradation Pathways: While it is known that xanthates degrade in the environment, detailed studies on the specific degradation pathways of this compound under various environmental conditions (pH, temperature, microbial activity) are needed. researchgate.netmn.govmdpi.com The formation of potentially toxic byproducts, such as carbon disulfide, requires careful evaluation. researchgate.net

Aquatic Toxicity: Although some data on the toxicity of isopropyl xanthate to aquatic organisms exists, more comprehensive studies are required to establish its ecological risk profile. nih.gov This includes determining its acute and chronic toxicity to a range of species.

Biodegradation: Studies have shown that the biodegradability of alkyl xanthates is influenced by the structure of the alkyl group, with branched chains showing slower degradation. waterquality.gov.au More detailed investigations into the microbial communities and enzymes responsible for the biodegradation of this compound are necessary.

Predictive Modeling: The development of computational models to predict the transport, partitioning, and transformation of this compound in soil and water systems is crucial for conducting accurate environmental risk assessments. These models can help in predicting its persistence and potential for bioaccumulation.

A thorough understanding of the environmental behavior of this compound is essential for its responsible use and management.

Integration of Machine Learning and Artificial Intelligence in Xanthate Research and Development

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research and development. In the context of this compound, these computational tools can accelerate progress in several areas:

Discovery of New Applications: ML models can be trained on existing data to predict the properties and potential applications of new diisopropylxanthate-based materials, such as coordination complexes and polymers.

Optimization of Synthesis: AI algorithms can be used to optimize reaction conditions for the green synthesis of this compound, leading to higher yields, lower costs, and reduced environmental impact.

Predictive Toxicology: ML models can be developed to predict the toxicity of this compound and its degradation products, reducing the need for extensive and costly animal testing.

Materials Design: AI can be employed to design novel diisopropylxanthate-containing materials with specific desired properties, such as catalytic activity or optical characteristics.

Data Analysis and Interpretation: The large datasets generated from experimental and computational studies can be analyzed using ML techniques to identify trends, correlations, and mechanistic insights that may not be apparent through traditional analysis.

The integration of AI and ML into the research and development workflow will undoubtedly accelerate the pace of innovation in the field of xanthate chemistry.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Potassium diisopropylxanthate with high purity, and what analytical steps ensure reproducibility?

  • Methodological Answer : Synthesis typically involves reacting isopropyl alcohol with carbon disulfide in an alkaline medium (e.g., potassium hydroxide). Key steps include:

  • Reflux conditions : Maintain stoichiometric ratios (e.g., 1:1 molar ratio of alcohol to CS₂) under inert atmosphere to prevent oxidation .
  • Purification : Recrystallization from acetone/ether mixtures removes byproducts. Purity is validated via melting point analysis and elemental microanalysis (C, H, S content) .
  • Reproducibility : Document reagent grades (e.g., ACS-certified KOH) and reaction parameters (temperature, time) meticulously to align with published protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers observe?

  • Methodological Answer :

  • FT-IR : Confirm the presence of the xanthate group (C=S stretching at 1050–1100 cm⁻¹ and C-O-C at 1200–1250 cm⁻¹) .
  • ¹H/¹³C NMR : Identify diisopropyl substituents (e.g., ¹H NMR: δ 1.2–1.5 ppm for methyl groups; ¹³C NMR: δ 70–80 ppm for thiocarbonate carbon) .
  • Mass Spectrometry (MS) : Molecular ion peak [M⁺] at m/z corresponding to the molecular formula (C₇H₁₃KOS₂; theoretical m/z ≈ 232.4) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the thermal decomposition kinetics of this compound under varying atmospheric conditions?

  • Methodological Answer :

  • Experimental Design :
  • Use thermogravimetric analysis (TGA) under nitrogen vs. oxygen atmospheres to compare decomposition pathways .
  • Apply the Kissinger method to calculate activation energy (Eₐ) from DSC data .
  • Key Variables : Heating rate (5–20°C/min), sample mass (5–10 mg), and gas flow rate (50 mL/min) to minimize experimental noise .
  • Data Interpretation : Compare Eₐ values with computational models (e.g., DFT simulations) to validate mechanistic hypotheses .

Q. What strategies are effective in resolving contradictory literature reports on the solubility behavior of this compound in polar vs. non-polar solvents?

  • Methodological Answer :

  • Controlled Solubility Studies :
  • Prepare saturated solutions in solvents (e.g., water, ethanol, hexane) at 25°C, filtered and dried to measure solubility gravimetrically .
  • Account for temperature fluctuations (±0.1°C) and solvent purity (HPLC-grade) to reduce variability .
  • Contradiction Analysis : Cross-reference solubility data with crystal structure analysis (XRD) to identify polymorphic forms or hydrate formation that may alter solubility .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in ligand-exchange reactions?

  • Methodological Answer :

  • Computational Workflow :
  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model ligand-exchange energetics with transition metals (e.g., Cu²⁺, Fe³⁺) .
  • Validate predictions via UV-Vis spectroscopy by monitoring metal-xanthate complex formation (e.g., λmax shifts) .
  • Data Synergy : Compare computed binding constants (log K) with experimental potentiometric titrations to refine computational parameters .

Key Considerations for Researchers

  • Data Contradictions : Address discrepancies by replicating experiments under identical conditions and publishing negative results to enhance reproducibility .
  • Advanced Instrumentation : Utilize hyphenated techniques (e.g., LC-MS/MS) to detect trace degradation products in stability studies .
  • Ethical Reporting : Disclose all raw data (e.g., NMR spectra, TGA curves) in supplementary materials to support peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.